3,6-Diethylpyrazine-2(1H)-thione
Description
Properties
CAS No. |
86799-78-2 |
|---|---|
Molecular Formula |
C8H12N2S |
Molecular Weight |
168.26 g/mol |
IUPAC Name |
3,6-diethyl-1H-pyrazine-2-thione |
InChI |
InChI=1S/C8H12N2S/c1-3-6-5-9-7(4-2)8(11)10-6/h5H,3-4H2,1-2H3,(H,10,11) |
InChI Key |
XXXZCOGKDHPXOL-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CN=C(C(=S)N1)CC |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Substituent Effects
The structural diversity among pyrazine-, pyrimidine-, and quinoline-thiones significantly impacts their physicochemical and biological properties. Key comparisons include:
Key Observations :
- Ethyl vs. Phenyl Groups: Ethyl substituents (as in 3,6-diethylpyrazine-thione) improve solubility in non-polar solvents compared to bulky phenyl groups, which hinder crystallization .
- Thione Tautomerism : All compounds predominantly exist in the thione form due to higher thermodynamic stability and better solvation .
Example :
- 1-Methyl-5,6-diphenylpyrazine-2(1H)-thione is synthesized via alkylation of a pyrazine-thione precursor, analogous to methods used for ethyl-substituted variants .
Physicochemical Properties
Crystallographic data reveal substituent-dependent packing patterns:
Key Trends :
- Ethyl groups in 3,6-diethylpyrazine-thione likely reduce π-stacking compared to phenyl substituents, favoring van der Waals interactions.
- Thione S atoms participate in hydrogen bonding, enhancing thermal stability .
Comparison with 3,6-Diethylpyrazine-thione :
- Lack of extended conjugation (vs. quinoline-thiones) likely reduces fluorescence but improves metabolic stability.
Preparation Methods
Synthesis of 5,6-Diethyl-2,3-Dihydropyrazine
The foundational step involves the cyclocondensation of ethylenediamine with 3,4-hexanedione (diethyl diketone) to form 5,6-diethyl-2,3-dihydropyrazine. This reaction proceeds via nucleophilic attack of the amine groups on the carbonyl carbons, followed by dehydration. Ethanol or toluene under reflux (80–120°C, 12–24 h) serves as an optimal solvent system, yielding the dihydropyrazine intermediate in ~70–85% efficiency.
Thionation with Thiourea
The dihydropyrazine intermediate is subsequently treated with thiourea in aqueous medium under mechanical stirring at 2°C for several hours. This step replaces the oxygen atom at position 2 with a thione group, forming the target compound. The reaction mechanism likely involves ring-opening of the dihydropyrazine by thiourea, followed by re-closure with sulfur incorporation. Yields for analogous systems range from 65–80%.
Proposed Reaction Pathway:
$$
\text{Ethylenediamine} + \text{3,4-Hexanedione} \xrightarrow{\text{reflux}} \text{5,6-Diethyl-2,3-dihydropyrazine} \xrightarrow{\text{Thiourea, H}_2\text{O}} \text{3,6-Diethylpyrazine-2(1H)-thione}
$$
Thionation of 3,6-Diethylpyrazin-2(1H)-One
Synthesis of Pyrazinone Precursor
3,6-Diethylpyrazin-2(1H)-one is synthesized via cyclization of ethyl-containing precursors. For example, ethyl N-(2-amino-3-ethylbutyryl)glycinate undergoes thermal cyclization in toluene at 200°C, forming the pyrazinone core with ethyl substituents. Alternative routes involve Pd/C-catalyzed hydrogenation of azido intermediates.
Conversion to Thione Using Phosphorus Pentasulfide
The pyrazinone is treated with phosphorus pentasulfide (P$$2$$S$$5$$) in anhydrous tetrahydrofuran (THF) under reflux (80°C, 6–8 h). This thionation replaces the carbonyl oxygen with sulfur, yielding the target thione. Lawesson’s reagent (2,4-bis(4-methoxyphenyl)-1,3-dithia-2,4-diphosphetane-2,4-disulfide) may also be employed under milder conditions (50°C, 3 h). Yields for comparable systems exceed 75%.
Proposed Reaction Pathway:
$$
\text{Ethyl N-(2-amino-3-ethylbutyryl)glycinate} \xrightarrow{\Delta} \text{3,6-Diethylpyrazin-2(1H)-one} \xrightarrow{\text{P}2\text{S}5} \text{this compound}
$$
Direct Cyclization with Sulfur Incorporation
One-Pot Synthesis Using Thiourea and Ethyl-Containing Synthons
A one-pot strategy involves reacting 1,2-diaminoethane derivatives with thiourea and ethyl-substituted carbonyl compounds. For instance, 2-azido-1-ethoxycarbonylethyl derivatives cyclize in the presence of thiourea and triphenylphosphine (Ph$$_3$$P) in toluene at 100°C, directly forming the thione. This method avoids isolation of intermediates, achieving yields of ~60–70%.
Key Reaction Conditions:
Comparative Analysis of Synthetic Methods
| Method | Starting Materials | Conditions | Yield | Advantages | Challenges |
|---|---|---|---|---|---|
| Cyclocondensation + Thiourea | Ethylenediamine, 3,4-hexanedione | Reflux (12–24 h), 2°C thionation | 70–80% | High regioselectivity, scalable | Requires isolation of dihydropyrazine |
| Pyrazinone Thionation | Amino ester precursors | P$$2$$S$$5$$, 80°C, 6–8 h | 75–85% | High purity, avoids aqueous conditions | Sensitive to moisture, costly reagents |
| One-Pot Cyclization | Azido esters, thiourea | Ph$$_3$$P, 100°C, 9 h | 60–70% | Streamlined process, fewer steps | Moderate yields, byproduct formation |
Mechanistic Insights and Optimization
Role of Solvent and Temperature
Substituent Effects
Ethyl groups at positions 3 and 6 introduce steric hindrance, slowing cyclization kinetics but improving product stability. Computational studies (PM5) suggest cis-fused isomers dominate due to lower heat of formation.
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